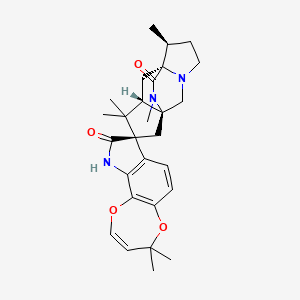

Paraherquamide E

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

化学反応の分析

反応の種類: パラヘルカマイドEは、酸化、還元、置換反応などの様々な化学反応を起こします . これらの反応は、化合物の構造を修飾し、生物活性を強化するために不可欠です。

一般的な試薬と条件: パラヘルカマイドEの反応で使用される一般的な試薬には、過酸化水素などの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます . 反応条件は、最適な収量と選択性を確保するために、特定の温度、pHレベル、溶媒を含むことがよくあります .

生成される主要な生成物: パラヘルカマイドEの反応から生成される主要な生成物には、官能基が修飾された誘導体があり、それらは生物活性を強化または変化させる可能性があります .

科学研究への応用

パラヘルカマイドEは、そのユニークな構造と生物活性により、幅広い科学研究への応用があります . 化学では、複雑な天然物の合成と生合成を研究するためのモデル化合物として役立ちます . 生物学および医学では、パラヘルカマイドEは駆虫作用について研究されており、新しい抗寄生虫薬を開発するための候補となっています . さらに、その殺虫作用は農業用途で研究されています .

科学的研究の応用

Anthelmintic Properties

Paraherquamide E exhibits remarkable efficacy against nematodes, making it a promising candidate for developing new anthelmintic agents. Research has demonstrated its effectiveness against various parasitic worms, including Haemonchus contortus, Trichostrongylus colubriformis, and Strongyloides stercoralis.

Case Studies: Efficacy Against Nematodes

- Study on Trichostrongylus colubriformis : this compound showed a 98-100% reduction in infection at a dosage of 1.56 mg/kg, significantly outperforming traditional treatments like levamisole hydrochloride .

- Resistance Studies : It has been effective against ivermectin-resistant strains of nematodes, showcasing its potential as a treatment option where conventional therapies fail .

- In Vivo Testing : In gerbils infected with Trichostrongylus colubriformis, this compound resulted in a fecal egg count reduction of 99.5% .

Molecular Insights

- Molecular Docking Studies : Computational analyses have shown that this compound binds effectively to L-type nAChRs, demonstrating strong docking scores comparable to established antagonists .

- Dynamic Simulations : Molecular dynamics simulations further elucidate the stability and interaction patterns of this compound with its target receptors, providing insights into its long-term efficacy as an anthelmintic agent .

Structural Characteristics

The unique structural features of this compound contribute to its biological activity. The compound is characterized by a diazabicyclo[2.2.2]octan-3-one unit, which plays a crucial role in its interaction with biological targets .

Comparative Analysis of Analogues

Table 1 below summarizes the docking scores and binding affinities of this compound and its analogs:

| Compound Name | Docking Score (kcal/mol) | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | -17.744 | -9.23 |

| Paraherquamide K | -17.625 | -9.15 |

| Mangrovamide A | -17.500 | -8.90 |

This table highlights the competitive nature of this compound compared to other analogs, reinforcing its potential for therapeutic applications.

Future Directions in Research

Given the increasing prevalence of drug resistance among parasitic infections, the exploration of this compound and its analogs presents a vital avenue for developing new therapeutic strategies. Future research should focus on:

- Synthesis of Novel Analogues : Investigating structural modifications to enhance efficacy and reduce resistance potential.

- Preclinical Evaluations : Conducting comprehensive studies to assess safety profiles and therapeutic windows in various animal models.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying the action of this compound on nematodes.

作用機序

類似化合物との比較

生物活性

Paraherquamide E is a member of the paraherquamide family, which consists of complex natural products known for their potent anthelmintic properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various parasitic infections, and safety profiles based on recent studies.

This compound features a unique heptacyclic structure that includes a spiro-oxindole moiety, contributing to its biological activity. The compound interacts with nicotinic acetylcholine receptors (nAChRs) in nematodes, leading to paralysis and death of the parasites. Specifically, this compound demonstrates selective binding to L-type nAChRs, which are crucial for neuromuscular transmission in these organisms .

Key Mechanisms:

- Nicotinic Antagonism : this compound acts as a cholinergic nicotinic antagonist, blocking the action of acetylcholine and causing rapid flaccid paralysis in nematodes such as Haemonchus contortus without affecting ATP levels .

- Receptor Interaction : The compound exhibits higher binding affinity towards levamisole-sensitive nAChRs compared to nicotine-sensitive receptors .

Efficacy Against Parasitic Infections

Recent studies have illustrated the effectiveness of this compound against a variety of helminths:

Safety Profile

The safety profile of this compound has been assessed in various animal models. Initial trials indicated a favorable safety margin in ruminants, but unexpected toxicity was observed in dogs at lower doses than those effective in cattle and sheep. The estimated lethal dose for 50% of male CD-1 mice was found to be 14.9 mg/kg, compared to 29.5 mg/kg for ivermectin . Signs of intoxication included mild depression or respiratory distress leading to failure within an hour post-administration.

Case Studies and Research Findings

Several studies have focused on the biosynthesis and potential modifications of this compound to enhance its efficacy and safety:

- Biosynthesis : Research has identified key enzymes involved in the biosynthesis of paraherquamides. For example, flavin monooxygenase PhqK plays a critical role in the formation of the spirocycle structure .

- Analog Development : The synthesis of analogs such as 2-deoxoparaherquamide A has shown comparable biological activities with improved safety profiles, indicating potential pathways for developing new anthelmintic agents .

特性

IUPAC Name |

(1'S,6'S,7'R,8R,9'S)-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N3O4/c1-16-9-11-31-15-26-14-27(25(4,5)19(26)13-28(16,31)23(33)30(26)6)17-7-8-18-21(20(17)29-22(27)32)34-12-10-24(2,3)35-18/h7-8,10,12,16,19H,9,11,13-15H2,1-6H3,(H,29,32)/t16-,19-,26+,27+,28+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXXZRQPTAQILV-PYGUQFFJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN2C13CC4C(C5(CC4(C2)N(C3=O)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN2[C@]13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)N(C3=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the insecticidal activity of Paraherquamide E and how does its structure relate to its potency?

A1: this compound exhibits potent insecticidal activity, particularly against the hemipteran Oncopeltus fasciatus (milkweed bug). In a study screening various Paraherquamides, this compound demonstrated the most potent activity with a LD50 of 0.089 µg/nymph []. While the exact mechanism of action remains unclear, structure-activity relationship studies suggest that the oxidative substitution at the C-16 position, a feature shared with Paraherquamide VM55597, might play a role in its enhanced insecticidal activity compared to other Paraherquamides [].

Q2: Can you describe the structural characteristics of this compound obtained from spectroscopic data?

A2: this compound (C28H35N3O4), also known as 14-deoxyparaherquamide A, possesses distinct structural features revealed by spectroscopic analyses []. Its structure includes two pyrrolidine rings adopting envelope conformations and a piperazine ring within the diazabicyclo[2.2.2]octan-3-one unit exhibiting a boat conformation. Additionally, two piperidine rings exist in distorted boat conformations [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。